N-(3-chlorophenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-chlorophenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties . The specific structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-(3-chlorophenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 3-chlorophenylhydrazine with 4-chlorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the desired pyrazolo[3,4-d]pyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-chlorophenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chlorophenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific molecular targets and pathways. For example, it inhibits the VEGFR-2 and EGFR tyrosine kinases, which play crucial roles in angiogenesis and cancer cell proliferation . By binding to these enzymes, the compound disrupts their activity, leading to reduced tumor growth and metastasis.
Comparison with Similar Compounds
N-(3-chlorophenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) and has shown potential in preclinical models of Parkinson’s disease.
N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This derivative has been studied for its anticancer activity and ability to inhibit specific kinases.
The uniqueness of this compound lies in its dual inhibition of VEGFR-2 and EGFR, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C17H11Cl2N5 |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H11Cl2N5/c18-11-4-6-14(7-5-11)24-17-15(9-22-24)16(20-10-21-17)23-13-3-1-2-12(19)8-13/h1-10H,(H,20,21,23) |
InChI Key |
RGPYPGJCCACWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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